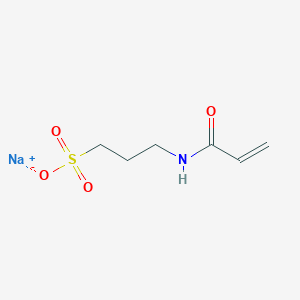

Sodium 3-acrylamidopropanesulfonate

Description

Historical Context and Evolution of Acrylamidosulfonate Monomers in Polymer Research

The journey of acrylamidosulfonate monomers in polymer science gained significant momentum in the 1970s with the commercialization and patenting of 2-acrylamido-2-methylpropane sulfonic acid (AMPS). wikipedia.org AMPS was developed from the Ritter reaction of acrylonitrile (B1666552) and isobutylene (B52900) in the presence of sulfuric acid. wikipedia.org Its unique combination of a sterically hindered amide linkage and a strongly hydrophilic sulfonate group provided polymers with exceptional thermal and hydrolytic stability, a feature that was highly sought after. wikipedia.org

This led to the rapid adoption of AMPS in a multitude of applications, including acrylic fiber manufacturing, water treatment, oil field operations, construction chemicals, and biomedical hydrogels. wikipedia.orgresearchgate.net The success of AMPS spurred further research into the synthesis and polymerization of other sulfonate-containing monomers. The goal was to fine-tune polymer properties by modifying the monomer structure. This evolutionary path in monomer design has led to the exploration of variants like Sodium 3-acrylamidopropanesulfonate, where altering the spacer group between the amide and sulfonate functionalities can modulate the polymer's characteristics.

Significance of Ionic Monomers in Contemporary Materials Chemistry and Engineering

Ionic monomers are fundamental to modern materials chemistry, enabling the creation of polymers known as polyelectrolytes, which possess both ionic and polymeric characteristics. The incorporation of charged moieties along a polymer backbone imparts a host of valuable properties. acs.org The sulfonic acid group, as found in this compound, is particularly significant because it is a strong acid, meaning it remains ionized (anionic) over a broad pH range. wikipedia.org

This consistent charge density is crucial for applications requiring stable performance in varying chemical environments. Polymers containing these ionic groups exhibit enhanced hydrophilicity and solubility in aqueous systems. wikipedia.org The electrostatic repulsion between the charged groups on the polymer chain causes the chain to adopt a more extended conformation in solution, which significantly increases viscosity. mdpi.com This property is leveraged in applications such as thickeners and rheology modifiers. mdpi.com Furthermore, the presence of ionic groups improves the stability of polymer emulsions and latices by providing electrostatic stabilization, reducing the need for conventional surfactants. wikipedia.orgrsc.org In the realm of advanced materials, ionic polymers are critical for developing solid polymer electrolytes for batteries, stimuli-responsive hydrogels for sensors and drug delivery, and high-performance flocculants for water purification. acs.orgmdpi.commdpi.comresearchgate.net

Research Trajectories and Academic Objectives for this compound Systems

While the body of research specifically focused on this compound is not as extensive as that for its isomer AMPS, its chemical structure suggests several promising avenues for future investigation. The primary academic objective would be to systematically characterize the homopolymers and copolymers of this compound and to elucidate the structure-property relationships that differentiate it from other acrylamidosulfonate monomers.

Key research trajectories include:

Copolymerization Studies: A significant area of research involves the copolymerization of this compound with other monomers. This includes traditional monomers like acrylamide (B121943) to create salt-tolerant polymers for enhanced oil recovery, or with hydrophobic monomers to synthesize hydrophobically associating polyacrylamides (HAPAMs). mdpi.comresearchgate.netnih.gov These HAPAMs can form physical networks in solution, leading to unique rheological properties valuable in coatings, adhesives, and personal care products. acs.orgacs.org

Hydrogel Synthesis and Characterization: The high hydrophilicity of the sulfonate group makes this compound an excellent candidate for creating superabsorbent hydrogels. researchgate.net Research would focus on the swelling behavior, mechanical properties, and stimuli-responsiveness of these hydrogels. Investigating their potential in biomedical applications, such as in drug delivery systems or as materials for tissue engineering, is a logical extension. mdpi.com

Membrane Science: Polyelectrolytes are integral to the development of ion-exchange membranes. mdpi.com Research into incorporating this compound into membranes for fuel cells or water desalination could reveal advantages related to ion transport and membrane durability. mdpi.comrepositorioinstitucional.mx

By pursuing these research directions, the scientific community can fully unlock the potential of this compound as a versatile building block for the next generation of functional polymers.

Data Tables

Table 1: Comparison of Acrylamidosulfonate Monomers

| Feature | This compound | Sodium 2-acrylamido-2-methylpropanesulfonate (AMPS) |

| Chemical Structure | Contains a linear propyl group connecting the amide and sulfonate functions. | Features a geminal dimethyl group on the carbon adjacent to the sulfonate, providing steric hindrance. |

| Synthesis Precursor | 3-aminopropanesulfonic acid google.com | Isobutylene, Acrylonitrile wikipedia.org |

| Key Structural Feature | Linear alkylsulfonate chain | Branched, sterically hindered alkylsulfonate chain wikipedia.org |

| Potential Impact on Polymer | May offer greater chain flexibility. | Confers high thermal and hydrolytic stability. wikipedia.org |

Table 2: Properties Imparted by Sulfonated Ionic Monomers to Polymers

| Property | Description |

| High Hydrophilicity | The sulfonic acid group strongly attracts water molecules, enhancing the water solubility and absorption capacity of the polymer. wikipedia.org |

| Anionic Character | Provides a negative charge to the polymer that is stable across a wide pH range due to the strong acidity of the sulfonate group. wikipedia.org |

| Viscosity Modification | Electrostatic repulsion between sulfonate groups along the polymer chain leads to chain expansion and significant thickening of aqueous solutions. mdpi.com |

| Salt Tolerance | The strong ionic nature of the sulfonate group provides good solubility and viscosity retention in the presence of mono- and divalent salts. mdpi.com |

| Improved Emulsion Stability | When incorporated into latex particles, the fixed anionic charges enhance chemical and shear stability, reducing the need for mobile surfactants. wikipedia.org |

| Thermal & Hydrolytic Stability | The steric hindrance around the amide group in monomers like AMPS protects it from hydrolysis, leading to robust polymers. wikipedia.org |

Properties

Molecular Formula |

C6H10NNaO4S |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

sodium;3-(prop-2-enoylamino)propane-1-sulfonate |

InChI |

InChI=1S/C6H11NO4S.Na/c1-2-6(8)7-4-3-5-12(9,10)11;/h2H,1,3-5H2,(H,7,8)(H,9,10,11);/q;+1/p-1 |

InChI Key |

LRNRNYVUHXUAPU-UHFFFAOYSA-M |

Canonical SMILES |

C=CC(=O)NCCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms of Sodium 3 Acrylamidopropanesulfonate

Radical Polymerization Studies

Conventional free radical polymerization is a widely used method for polymerizing NaAMPS. This process typically involves three main stages: initiation, propagation, and termination. fiveable.meyoutube.comyoutube.com Initiation is achieved using a radical initiator, which decomposes to form free radicals. These radicals then react with NaAMPS monomers to initiate the polymer chain growth in the propagation step. Termination occurs when two growing polymer chains react with each other, either by combination or disproportionation. youtube.comstanford.edu

Kinetics and Mechanistic Investigations of Free Radical Polymerization

The kinetics of free radical polymerization of NaAMPS have been the subject of detailed investigations. The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature. fiveable.me Studies have shown that the polymerization rate generally increases with higher monomer and initiator concentrations. fiveable.me Temperature also plays a crucial role, as it affects the rate of initiator decomposition and the propagation rate constant. fiveable.me

Kinetic studies have been conducted to determine the rate coefficients for propagation (kp) and termination (kt). For the free-radical polymerization of 2-acrylamido-2-methylpropanesulfonic acid (AMPS), the non-neutralized form of NaAMPS, in aqueous solution, the ratio of the termination to propagation rate coefficients (⟨kt⟩/kp) has been measured. monash.edu At 40 °C and an initial AMPS concentration of 2.79 mol·L-1, the estimated values for ⟨kt⟩ and kp are approximately 2 × 107 L·mol-1·s-1 and 1 × 105 L·mol-1·s-1, respectively. monash.edu These rate coefficients were found to be significantly higher at a lower AMPS concentration of 1.04 mol·L-1, which is attributed to changes in polymer chain mobility and diffusion control of the termination reaction. monash.edu

Interestingly, the kinetic behavior of the acidic form (AMPS) and the salt form (NaAMPS) have been found to be similar, suggesting that pH has no significant effect on the ⟨kt⟩/kp ratio over the course of the polymerization. researchgate.net This indicates that the fundamental radical polymerization kinetics are not strongly influenced by the ionization state of the sulfonic acid group.

Aqueous Solution Polymerization Dynamics

NaAMPS is highly soluble in water, making aqueous solution polymerization a common and convenient method for its polymerization. sigmaaldrich.comwikipedia.orgvinatiorganics.com This technique avoids the use of organic solvents, offering a more environmentally friendly approach. The dynamics of aqueous solution polymerization are influenced by the high polarity of the medium and the ionic nature of the monomer.

The polymerization of NaAMPS in aqueous solution can sometimes exhibit spontaneous polymerization, particularly in the absence of a neutralizing agent. mdpi.com The initial rate of polymerization has been observed to be dependent on the degree of neutralization. mdpi.com In aqueous solutions, the sulfonate groups are fully ionized, leading to strong electrostatic repulsions between the monomer units and the growing polymer chains. This can affect the polymerization kinetics and the conformation of the resulting polymer chains in solution. wikipedia.org

The dynamics of supramolecular polymer assembly in aqueous environments, while studied for other systems like peptide amphiphiles, provide insights into the complex interactions that can govern polymer chain behavior in water. nih.gov These interactions, including hydrogen bonding and electrostatic forces, are also relevant to the behavior of poly(NaAMPS) in aqueous solutions.

Emulsion and Inverse Miniemulsion Polymerization Techniques

Emulsion polymerization is a heterogeneous polymerization technique where a water-insoluble monomer is emulsified in water with the aid of a surfactant. While conventional emulsion polymerization is typically used for hydrophobic monomers, inverse emulsion polymerization is suitable for hydrophilic monomers like NaAMPS. nih.gov In an inverse emulsion, an aqueous solution of the monomer is dispersed as droplets in a continuous organic phase, stabilized by a water-in-oil surfactant. nih.gov

Inverse miniemulsion polymerization is a variation of this technique that allows for the formation of well-defined nanoparticles. mdpi.comcmu.edu In this process, the monomer droplets are much smaller and more stable, acting as individual nanoreactors. cmu.edu This method has been successfully employed to synthesize nanocapsules and other nanostructured materials. mdpi.com The stability of the inverse miniemulsion is crucial and often requires the use of specialized surfactants, such as block copolymers or silyl-protected homopolymers. mdpi.com The polymerization is typically initiated by an oil-soluble initiator. researchgate.net

Controlled/Living Polymerization Strategies

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. nih.govyoutube.com These methods are characterized by the reversible deactivation of growing polymer chains, which minimizes termination reactions. youtube.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of NaAMPS

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including NaAMPS. nih.govwikipedia.org The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization through a reversible chain transfer process. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov

Aqueous RAFT (aRAFT) polymerization has been successfully used to synthesize well-defined homopolymers and block copolymers of NaAMPS. nih.gov For example, low molecular weight poly(sodium 2-acrylamido-2-methylpropane sulfonate) has been synthesized via aRAFT for studying its interactions with proteins. nih.gov The polymerization is typically initiated with a standard radical initiator, and the control over the polymerization is achieved by the appropriate choice of CTA. nih.govsigmaaldrich.comsigmaaldrich.com

The kinetics of RAFT polymerization are complex, involving a series of addition and fragmentation steps. nih.govwikipedia.org Kinetic studies are often performed by monitoring monomer conversion over time, which allows for the determination of the polymerization rate and the degree of control. nih.govresearchgate.net

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that relies on a reversible activation/deactivation process mediated by a transition metal catalyst, typically a copper complex. youtube.comcmu.edunih.gov ATRP allows for the synthesis of well-defined polymers with complex architectures. youtube.com

The application of ATRP to acidic monomers like the non-neutralized form of NaAMPS can be challenging because the acidic protons can protonate the amino-based ligands of the copper catalyst, leading to its decomposition. researchgate.net Therefore, polymerization of the sodium salt form (NaAMPS) is generally preferred. Aqueous ATRP of NaAMPS has been successfully demonstrated. For instance, activators generated by electron transfer (AGET) ATRP has been used to synthesize randomly branched poly(NaAMPS) in a water/pyridine mixed solvent system. researchgate.net

More recent developments in ATRP, such as photoinduced ATRP and sono-ATRP, offer alternative methods for initiating and controlling the polymerization under milder conditions. nsf.govmdpi.comfrontiersin.org Photoinduced ATRP uses light to generate the active catalyst species, while sono-ATRP utilizes ultrasound. nsf.govfrontiersin.org These techniques have expanded the scope of ATRP and may offer new avenues for the controlled polymerization of NaAMPS.

Cu(0)-Mediated Radical Polymerization

Copper(0)-mediated radical polymerization (Cu(0)-mediated RDRP) represents a robust and increasingly sustainable method for synthesizing polymers. rsc.org This technique can be conducted in aqueous media, making it suitable for water-soluble monomers like Sodium 3-acrylamidopropanesulfonate. mdpi.com The fundamental mechanism involves the disproportionation of a Cu(I) species in the presence of a suitable ligand, such as Me₆TREN, to generate the Cu(0) activator and a Cu(II) deactivator. mdpi.com This process allows for controlled polymerization, even at temperatures as low as 0 °C. mdpi.comsemanticscholar.org

A key challenge in the radical polymerization of highly active acrylamide-type monomers is managing the high propagation rate (kₚ) to prevent uncontrolled reactions and chain terminations. nih.gov A successful strategy involves the deliberate addition of a Cu(II) species to the system, which enhances the deactivation process and provides better control over the polymerization, leading to polymers with well-defined molecular weights and narrow molecular weight distributions (Đ < 1.15). nih.gov The polymerization can be initiated from either small molecule initiators or from macromolecular initiators to create graft copolymers. semanticscholar.orgmdpi.com This method has been successfully employed for the synthesis of various polymers, including polyacrylamide (PAM) and zwitterionic polymers like poly(sulfobetaine methacrylate) (PSBMA), demonstrating its versatility. nih.govmdpi.com The use of accessible and recyclable catalysts, such as copper wire, and environmentally benign solvents like water, underscores the move towards more sustainable chemical processes in polymer synthesis. rsc.org

Copolymerization and Terpolymerization Research

Reactivity Ratio Determination in NaAMPS Copolymerization

Understanding the reactivity ratios of monomers is crucial for predicting and controlling copolymer composition and microstructure. mdpi.com For the copolymerization of this compound (AMPS), the reactivity ratios with comonomers like acrylamide (B121943) (AAm) and acrylic acid (AAc) have been investigated. mdpi.comuwaterloo.ca These ratios are determined experimentally by analyzing the copolymer composition at various monomer feed compositions. rsc.org

Historically, linear regression techniques such as the Fineman-Ross and Kelen-Tudos methods were used for this purpose. mdpi.comsapub.org Modern methods, including the error-in-variables-model (EVM), are now employed to obtain more accurate estimates. uwaterloo.ca For the AMPS/AAm system, reactivity ratios indicate how readily each monomer radical adds to its own monomer type versus the other monomer. The product of the two reactivity ratios (r₁r₂) provides insight into the monomer distribution; a value less than one, for instance, suggests a tendency towards random monomer incorporation. sapub.org The pH and ionic strength of the polymerization medium are critical parameters that can significantly influence these reactivity ratios, especially when dealing with ionizable monomers like AAc and AMPS. mdpi.comuwaterloo.ca

Below is a table of reactivity ratios for AMPS (Monomer 1) with Acrylamide (AAm) and Acrylic Acid (AAc) (Monomer 2) under specific conditions.

| Copolymer System | r₁ (AMPS) | r₂ (AAm/AAc) | Experimental Conditions |

| AMPS/AAm | 0.20 ± 0.05 | 0.76 ± 0.06 | pH ≈ 7, 1 M NaCl |

| AMPS/AAc | 0.19 ± 0.06 | 1.11 ± 0.12 | pH ≈ 7, 1 M NaCl |

| Data sourced from studies on copolymerization kinetics. mdpi.comuwaterloo.ca |

Synthesis and Characterization of Amphiphilic Copolymers

Amphiphilic copolymers contain both hydrophilic and hydrophobic segments, and their synthesis allows for the creation of materials with unique self-assembly properties. rug.nl Copolymers incorporating the highly hydrophilic NaAMPS monomer can be synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rug.nlnih.gov These methods provide excellent control over polymer architecture, molecular weight, and block sequence. rug.nl

The synthesis can result in various architectures, such as diblock (A-B), triblock (A-B-A or B-A-B), or graft copolymers. rsc.orgresearchgate.net For example, a triblock copolymer could be synthesized with NaAMPS forming the hydrophilic outer blocks (A) and a hydrophobic polymer like polystyrene (PS) forming the central block (B). rsc.org

Characterization of these amphiphilic copolymers is essential to understand their structure and behavior. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the copolymer composition. nih.gov

Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (Đ) of the copolymers. nih.gov

Dynamic Light Scattering (DLS): To measure the size of micelles or aggregates formed by the self-assembly of the copolymers in a selective solvent. researchgate.net

Transmission Electron Microscopy (TEM): To visualize the morphology of the self-assembled structures. researchgate.net

The properties and self-assembly behavior, such as the critical micelle concentration (cmc), are highly dependent on the copolymer's composition and block sequence. rsc.orgnih.gov

Graft Copolymerization from Macromolecular Initiators

Graft copolymers can be synthesized by initiating the polymerization of a monomer, such as NaAMPS, from a pre-existing polymer backbone that has been modified to act as a macromolecular initiator. mdpi.com This "grafting from" approach is highly effective for creating well-defined graft structures.

One prominent method involves using a natural polymer, like starch, which is first functionalized with initiator sites capable of initiating a controlled radical polymerization. semanticscholar.orgmdpi.com For instance, a water-soluble starch-based macroinitiator can be used in a Cu(0)-mediated living radical polymerization to grow poly(NaAMPS) chains from the starch backbone. mdpi.com This process is typically carried out in an aqueous medium. google.com The synthesis begins with the preparation of the macroinitiator, followed by the polymerization of the monomer in the presence of a catalyst system, such as CuBr/Me₆TREN. semanticscholar.orgmdpi.com

Alternatively, radical initiation using systems like ferrous ammonium (B1175870) sulfate (B86663) or radiation (UV, gamma) can be employed to create graft copolymers from backbones like sodium poly(aspartate). google.com The resulting graft copolymers combine the properties of the backbone polymer with those of the grafted chains. Characterization of these complex structures involves techniques like NMR and FT-IR to confirm the presence of both polymer components. mdpi.com

Crosslinking Strategies for Network Formation

Chemical Crosslinking Methods

Chemical crosslinking involves the formation of stable, covalent bonds between polymer chains to create a three-dimensional network, commonly known as a hydrogel. rsdjournal.org These networks are insoluble but can swell to absorb large amounts of water, a property enhanced by the hydrophilic sulfonate groups (-SO₃H) present in NaAMPS. rsdjournal.org The preparation of chemically crosslinked hydrogels typically involves three main components: the monomer (NaAMPS), a crosslinking agent, and an initiator. rsdjournal.org

The most common method is the free-radical copolymerization of the monomer with a multifunctional crosslinking agent. researchgate.net The crosslinker has two or more reactive groups that can participate in the polymerization, thus connecting different polymer chains. researchgate.net

Commonly used chemical crosslinking agents for acrylamide-based monomers include:

N,N'-methylenebis(acrylamide) (MBA)

Ethylene glycol dimethacrylate (EGDMA)

1,4-Butanediol diacrylate (BDDA)

Trimethylolpropane triacrylate (TMPTA)

Physical Crosslinking Mechanisms

Physically crosslinked hydrogels are formed through reversible, non-covalent interactions between polymer chains. These interactions can be disrupted by changes in environmental conditions such as temperature, pH, or ionic strength, leading to tunable material properties. For poly(this compound), the primary physical crosslinking mechanisms are ionic interactions involving the sulfonate group and hydrogen bonding through the amide group.

Ionic Interactions and Counterion Effects

The sulfonate group (-SO₃⁻) on the polymer backbone is anionic, leading to electrostatic interactions that play a crucial role in the physical crosslinking of the hydrogel. In an aqueous environment, the sodium counterions (Na⁺) are associated with the sulfonate groups. The nature and concentration of these and other ions in the surrounding solution significantly influence the hydrogel's properties, such as its swelling behavior and mechanical strength.

The presence of mobile counterions leads to high ionic conductivity in low salt solutions. acs.org The swelling of these polyelectrolyte hydrogels is highly dependent on the ionic strength of the surrounding medium. In deionized water, the osmotic pressure difference between the gel phase and the external solution is high, leading to significant swelling. However, in a salt solution, this osmotic pressure difference is reduced, causing the hydrogel to shrink.

The type of counterion also has a pronounced effect. Divalent cations, for instance, can form stronger ionic bridges between two sulfonate groups on different polymer chains, acting as effective physical crosslinkers and leading to a more compact network structure compared to monovalent cations. proceedings.science This is a key consideration in applications where the hydrogel may come into contact with solutions containing various ions. The swelling ratios of hydrogels containing sulfonate groups in the presence of different counterions have been observed to follow the sequence Ca²⁺ < Na⁺ < K⁺. researchgate.net

All-atom molecular dynamics simulations on polyelectrolyte hydrogels have revealed that mechanical deformation, such as stretching or compression, can affect the condensation of counterions around the polymer chains. chemrxiv.orgrsc.org This deformation-induced counterion condensation is non-monotonic and can be highly heterogeneous, depending on the conformation of the polymer chains. chemrxiv.orgrsc.org This phenomenon highlights the complex interplay between mechanical forces and ionic interactions within the hydrogel network.

Table 1: Effect of Counterions on Polyelectrolyte Hydrogel Properties

| Counterion | Valence | Interaction Strength with Sulfonate Group | Impact on Hydrogel Swelling |

|---|---|---|---|

| Na⁺ | 1+ | Weaker | Higher swelling |

| K⁺ | 1+ | Weaker | Higher swelling |

| Ca²⁺ | 2+ | Stronger | Lower swelling (due to ionic bridging) |

| Mg²⁺ | 2+ | Stronger | Lower swelling (due to ionic bridging) |

This table is a representative illustration based on general principles of polyelectrolyte hydrogels.

Hydrogen Bonding

The amide group (-CONH₂) in the poly(this compound) structure is a key participant in forming hydrogen bonds. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds can form between different polymer chains (intermolecular) or within the same chain (intramolecular), contributing significantly to the physical crosslinking of the hydrogel.

Spectroscopic studies, such as Raman spectroscopy, on polyacrylamide hydrogels have provided detailed insights into the nature of hydrogen bonding. acs.org The presence of water molecules can influence the hydrogen bonding patterns, with interactions occurring between the amide groups and water, as well as between the amide groups themselves. rsc.org Theoretical studies and experimental data on acrylamide solutions and polymers show that hydrogen bonding plays a crucial role in the aggregation and network formation. researchgate.net

In nanocomposite hydrogels containing polyacrylamide, hydrogen bonding between the polymer chains and other components, such as silica (B1680970) nanoparticles, has been shown to enhance the gel's strength and elasticity by increasing the crosslinking density. acs.org The strength of these hydrogels is critically dependent on the presence of these hydrogen bonds. oaepublish.com The combination of ionic interactions and hydrogen bonding in poly(this compound) hydrogels creates a robust and responsive three-dimensional network.

Table 2: Research Findings on Physical Crosslinking in Related Hydrogel Systems

| Hydrogel System | Primary Physical Crosslinking Mechanism(s) | Key Research Finding | Reference |

|---|---|---|---|

| Poly(2-acrylamido-2-methylpropanesulfonic acid) | Ionic Interactions, Hydrogen Bonding | Swelling is highly sensitive to pH and ionic strength due to the sulfonate groups. | researchgate.net |

| Polyacrylamide | Hydrogen Bonding | Hydrogen bonding between amide groups is a primary contributor to the physical network structure. | researchgate.net |

| Polyelectrolyte Gels with Sulfonate Groups | Ionic Interactions | Divalent cations act as effective crosslinkers, reducing swelling compared to monovalent cations. | proceedings.science |

| Polyacrylic Acid Hydrogel | Counterion Condensation | Mechanical deformation alters the condensation of counterions, affecting the gel's properties. | chemrxiv.orgrsc.org |

Structural Elucidation and Advanced Characterization of Sodium 3 Acrylamidopropanesulfonate Polymers

Spectroscopic Analysis of Polymer Architecture

Spectroscopic methods are instrumental in elucidating the detailed molecular structure of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the microstructure of polymers. nih.govmdpi.com By analyzing the chemical shifts and couplings in ¹H and ¹³C NMR spectra, detailed information about the polymer's tacticity, monomer sequence distribution in copolymers, and the presence of any structural defects can be obtained. nih.gov For instance, in copolymers, distinct peaks in the ¹³C NMR spectrum can be resolved and assigned to different triad (B1167595) sequences of the constituent monomers. nih.gov This level of microstructural detail is vital for establishing structure-property relationships, which can guide the optimization of synthetic procedures to achieve desired material characteristics. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide insights into the functional groups present in a polymer and its conformational arrangement. metrohm.comresearchgate.net IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy excels in analyzing non-polar moieties and the polymer backbone. metrohm.com

In the context of poly(sodium 3-acrylamidopropanesulfonate), IR spectroscopy can confirm the presence of key functional groups. For example, a broad absorption peak around 3396 cm⁻¹ can be attributed to the N-H stretching vibration of the amide group. researchgate.net The symmetric stretching vibration of the sulfonate group (SO₃⁻) typically appears around 1040 cm⁻¹, while the asymmetric stretching is observed near 1180 cm⁻¹. The amide I and amide II bands, characteristic of the acrylamide (B121943) moiety, are also readily identifiable.

Raman spectroscopy offers a more detailed view of the polymer's carbon backbone and can distinguish between different conformational isomers. metrohm.com The differences in the vibrational spectra between different polymorphic forms of a compound can be identified by changes in frequencies, relative intensities, and the number of bands, which arise from different molecule-molecule interactions in the crystal unit cell. americanpharmaceuticalreview.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | ~3396 |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | ~1550 |

| S=O Asymmetric Stretch (SO₃⁻) | ~1180 |

| S=O Symmetric Stretch (SO₃⁻) | ~1040 |

Chromatographic and Scattering Techniques

These techniques provide information on the macroscopic properties of the polymer, such as molecular weight distribution and size in solution.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. warwick.ac.uk The method separates polymer molecules based on their hydrodynamic volume in solution. rsc.org By using a calibrated system with known polymer standards, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. researchgate.net A multi-detector GPC system, often equipped with refractive index (RI), UV-vis, light scattering (LS), and viscometer detectors, can provide comprehensive information about the polymer's molecular weight, size, and conformation. researchgate.net

Dynamic Light Scattering (DLS) for Polymer Conformation and Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of polymers and macromolecules in solution. azonano.comnih.gov It analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. azonano.com From these fluctuations, the translational diffusion coefficient (D) can be determined, which is then used to calculate the hydrodynamic radius (Rh) of the polymer coils via the Stokes-Einstein equation. mit.edu This technique is particularly useful for studying the conformation of polymers in different solvents and under various temperature conditions. azonano.com

| Parameter | Description |

| Hydrodynamic Radius (Rh) | The effective radius of the polymer coil in solution, including any associated solvent molecules. mit.edu |

| Translational Diffusion Coefficient (D) | A measure of the speed of the polymer's Brownian motion in solution. azonano.com |

Static Light Scattering for Polymer-Solvent Interactions

Static Light Scattering (SLS) is a powerful technique for determining the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂) of polymers in solution. numberanalytics.comresearchgate.net The technique involves measuring the time-averaged intensity of scattered light at various angles and polymer concentrations. numberanalytics.comresearchgate.net The second virial coefficient, A₂, is a measure of the quality of the solvent for the polymer. numberanalytics.com A positive A₂ value indicates a good solvent, where polymer-solvent interactions are favorable, leading to an expanded coil conformation. Conversely, a negative A₂ suggests a poor solvent, and a value of zero corresponds to theta conditions, where the polymer chain behaves ideally. numberanalytics.com

| Parameter | Information Obtained |

| Weight-Average Molecular Weight (Mw) | The average molecular weight of the polymer chains. researchgate.net |

| Radius of Gyration (Rg) | A measure of the overall size of the polymer coil. researchgate.net |

| Second Virial Coefficient (A₂) | Indicates the quality of the solvent and the nature of polymer-solvent interactions. numberanalytics.com |

Morphological and Microstructural Investigations

The performance and application of polymers are intrinsically linked to their three-dimensional structure, from the molecular to the macroscopic level. For polymers based on this compound, understanding their morphology and microstructure is crucial for optimizing their properties for various applications. Advanced microscopic techniques provide unparalleled insight into the surface and internal architecture of these materials.

Electron Microscopy (SEM, TEM) for Polymer Nanostructure and Surface Analysis

Electron microscopy is an indispensable tool for characterizing the nanostructure of polymeric materials. nih.govosti.gov Unlike light microscopy, it uses a beam of electrons to generate high-resolution images, revealing details at the nanoscale. nih.gov For synthetic polymers, which are often composed of light elements and can be sensitive to electron beams, specialized techniques like low-dose transmission electron microscopy (TEM) and low-voltage scanning electron microscopy (SEM) are often employed to minimize sample damage. nih.gov

Scanning Electron Microscopy (SEM) is particularly effective for analyzing the surface morphology of materials. In the study of this compound-based hydrogels, SEM reveals a highly porous, three-dimensional network structure. ijcce.ac.irmdpi.com This interconnected porous morphology is critical for the hydrogel's ability to absorb and retain large amounts of water and other fluids. For instance, in superabsorbent polymers synthesized from starch, acrylic acid, acrylamide, and this compound, SEM imaging confirmed the formation of a porous network structure essential for its high swelling capacity. mdpi.com Similarly, investigations into hydrogels of acrylamide and 2-acrylamido-2-methylpropane sulfonic acid (AMPS) used SEM to evaluate the material's morphology, which is directly related to its capacity for adsorbing heavy metal ions. ijcce.ac.ir The morphology of these hydrogels can be influenced by synthesis conditions, such as the molar ratio of the monomers. ijcce.ac.ir In semi-interpenetrating polymer network (semi-IPN) hydrogels composed of sodium 2-acrylamido-2-methylpropanesulfonate and poly(ε-caprolactone) diol, SEM was used to explore the internal morphology, which governs the material's mechanical properties and drug release kinetics. aston.ac.uk

| Polymer System | Microscopic Technique | Observed Morphological Features | Reference |

| Acrylamide/2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS) Hydrogel | SEM | Porous, network-like structure | ijcce.ac.ir |

| Starch-g-P(AA-co-AM-co-AMPS) Superabsorbent Polymer | SEM | Porous morphology | mdpi.com |

| P(Na-AMPS)/PCL diol semi-IPN Hydrogel | SEM | Internal porous structure | aston.ac.uk |

| AM/AMPS/C18DMAAC/NVP Tetrameric Copolymer | Cryo-SEM | Micro-morphology at low temperature (-100 °C) | mdpi.com |

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. mdpi.com TEM can provide detailed information about particle size, shape, distribution, and the dispersion of different phases within a polymer composite. osti.govmdpi.com For polymer systems, cryo-TEM, where samples are rapidly frozen, can be used to preserve the native structure of the material in a hydrated state. mdpi.com While challenging due to the low intrinsic contrast of polymers, TEM is crucial for understanding the dispersion of nanoparticles in a polymer matrix or the phase separation in block copolymers. nih.govmdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) has emerged as a powerful technique for characterizing polymer surfaces at the nanoscale, offering true three-dimensional imaging of surface topography. mccrone.com It operates by scanning a sharp tip attached to a cantilever across the sample surface; the interaction forces between the tip and the surface are measured to create a topographical map. uchicago.edu A key advantage of AFM is its ability to operate in various environments and its minimal requirement for sample preparation. mccrone.commdpi.com

AFM provides quantitative data on surface features, such as roughness, and can distinguish between different material domains based on mechanical properties like adhesion and elasticity (phase imaging). mccrone.commdpi.com This capability is particularly useful for studying polymer blends, composites, and films. For example, AFM has been used to study thin films of hydrogels, revealing the coexistence of distinct elastic domains on the film surface, which can be attributed to nonhomogeneous crosslinking or neutralization. researchgate.net Studies on other polymer systems have shown that surface treatments can significantly alter surface roughness, a change that can be precisely quantified by AFM. researchgate.net For instance, treating natural fibers with silane (B1218182) was shown to decrease the surface roughness from 138 nm to as low as 85 nm, indicating a more uniform surface coverage. researchgate.net

The versatility of AFM also allows for the investigation of dynamic processes at the polymer surface, such as crystallization, phase separation, and self-assembly. uchicago.edu It can be used to study the interaction between polymer surfaces and other molecules or materials, providing insights into interfacial phenomena. nih.gov By analyzing changes in surface morphology and properties, AFM can help elucidate the mechanisms of adhesion, friction, and wear at the nanoscale. In some cases, the AFM tip itself can be used to manipulate the polymer surface, inducing nanoscale patterns like ripples, which provides a method for studying the viscoelastic response of the polymer under localized stress. researchgate.net

| Polymer/Material System | AFM Measurement | Key Finding | Reference |

| Poly(Acrylic Acid) Hydrogel Film | Topography & UFM | Coexistence of distinct elastic domains on the surface. | researchgate.net |

| Luffa Fiber/Polypropylene | Surface Roughness | Silane treatment reduced fiber surface roughness from 138 nm to ~85-88 nm. | researchgate.net |

| Polystyrene Films | Nanoscale Manipulation | AFM tip can induce controlled nanoripples on the polymer surface. | researchgate.net |

| Proteoliposomes | Topographical Analysis | Protein insertion induces local changes in membrane fluidity and roughness. | nih.gov |

Research on Functional Polymers and Advanced Materials Utilizing Sodium 3 Acrylamidopropanesulfonate

Superabsorbent Polymer (SAP) Systems Research

Superabsorbent polymers are cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of aqueous fluids. The inclusion of Sodium 3-acrylamidopropanesulfonate into SAP formulations has been a significant area of investigation, aiming to enhance their performance, particularly in challenging environments.

Synthesis and Swelling Kinetics in Varied Aqueous Environments

The synthesis of superabsorbent copolymers containing this compound, often alongside monomers like acrylic acid and acrylamide (B121943), is typically achieved through aqueous solution polymerization using initiators such as potassium persulfate and a crosslinking agent like N,N′-methylenebisacrylamide. semanticscholar.org The swelling behavior of these hydrogels is a critical performance metric and is highly influenced by the external aqueous environment.

Research has shown that the water absorbency of these superabsorbent polymers is significantly affected by the pH of the surrounding medium and the concentration of saline solutions. semanticscholar.org The presence of ionizable sulfonic acid groups from the this compound monomer contributes to the swelling capacity. In deionized water, the osmotic pressure difference between the polymer network and the external solution drives the absorption of water.

In saline solutions, the swelling capacity generally decreases with increasing salt concentration. researchgate.net This is attributed to a reduction in the osmotic pressure difference. The impact of different cations on swelling has also been investigated, with multivalent cations generally causing a more significant reduction in swelling capacity compared to monovalent cations.

The pH of the aqueous environment also plays a crucial role. For hydrogels containing both carboxylic acid and sulfonic acid groups, the degree of ionization of these groups changes with pH, affecting the electrostatic repulsion within the polymer network and consequently the swelling ratio. Generally, these hydrogels exhibit their maximum swelling at a neutral pH. researchgate.net

Table 1: Swelling Capacity of a Superabsorbent Copolymer in Different Aqueous Solutions

| Swelling Medium | Ionic Strength (mmol/L) | Water Absorbency (g/g) |

|---|

This data is illustrative and based on findings for a superabsorbent copolymer containing 2-acrylamido-2-methyl-propansulfonic acid. semanticscholar.org

Investigation of Gel Strength and Mechanical Performance

Table 2: Illustrative Mechanical Properties of Functional Hydrogels

| Hydrogel Composition | Tensile Strength (MPa) | Compressive Strength (MPa) |

|---|---|---|

| Double-Network Hydrogel | 1.17 | 122 |

This data is provided as a reference from studies on advanced hydrogel systems and is not specific to a this compound homopolymer. nih.gov

Responsive Superabsorbent Polymer Design

The inherent properties of this compound make it a suitable candidate for the design of "smart" or responsive superabsorbent polymers. These materials can exhibit significant changes in their swelling behavior in response to external stimuli such as pH, temperature, or ionic strength.

The sulfonic acid groups in the polymer chain are strong electrolytes, meaning they are ionized over a wide pH range. This property can be harnessed to create pH-responsive hydrogels. When combined with monomers containing weakly acidic or basic groups, the resulting copolymer can exhibit dramatic changes in swelling at specific pH values due to changes in the ionization state of the weaker acidic or basic groups.

While specific research detailing the design of responsive SAPs solely based on this compound is limited, the principles of incorporating this monomer into stimuli-responsive systems are well-established. For instance, its inclusion in a hydrogel formulation can enhance its stability and responsiveness in ionic environments. The combination of this compound with other functional monomers allows for the fine-tuning of the responsive properties of the resulting superabsorbent polymer.

Polyelectrolytes for Water Treatment Research

Polymers containing this compound are effective polyelectrolytes due to the presence of the anionic sulfonate groups. This has led to significant research into their use in water treatment applications, particularly as flocculants and dispersants.

Flocculation Mechanisms and Efficiency Studies

In water treatment, flocculants are used to aggregate suspended particles, facilitating their removal. Polyelectrolytes, such as those derived from this compound, function as flocculants through mechanisms like charge neutralization and bridging. escholarship.org

The anionic nature of these polymers allows them to interact with positively charged particles in the water, neutralizing their charge and causing them to aggregate. Additionally, the long polymer chains can adsorb onto multiple particles simultaneously, forming bridges between them and creating larger, more easily settled flocs. The efficiency of flocculation is influenced by factors such as the molecular weight and charge density of the polyelectrolyte, as well as the pH and ionic strength of the water.

While comprehensive efficiency studies specifically on homopolymers of this compound as flocculants are not extensively detailed in readily available literature, research on related anionic polyacrylamides provides a strong indication of their potential effectiveness. For optimized conditions, significant reductions in turbidity and removal of solids can be achieved. researchgate.net

Table 3: Illustrative Flocculation Performance of Anionic Polyelectrolytes

| Effluent Type | Flocculant Dosage (mg/L) | Turbidity Reduction (%) | Total Solids Removal (%) |

|---|

This data is based on the performance of developed anionic polyacrylamides and serves as an indication of the potential of similar polyelectrolytes. researchgate.net

Dispersant Applications and Performance in Aqueous Suspensions

In contrast to flocculation, dispersants are used to prevent the aggregation of particles and maintain a stable suspension. Copolymers containing this compound have been investigated for their performance as dispersants in various aqueous systems.

The mechanism of dispersion by these polyelectrolytes involves adsorption of the polymer onto the particle surfaces. The anionic sulfonate groups then create electrostatic repulsion between the particles, preventing them from coming together. Steric hindrance from the polymer chains also contributes to maintaining the dispersion.

One study investigated the performance of a terpolymer of acrylic acid, hydroxypropyl acrylate (B77674), and 2-acrylamido-2-methyl propane sulfonic acid (the acid form of the sodium salt) as a dispersant for titanium dioxide (TiO2) suspensions. The results indicated that the copolymer was effective over a wide pH range. researchgate.net

Table 4: Dispersing Performance of a Terpolymer Containing AMPS on TiO2 Suspension

| pH of Suspension | Suspension Rate (%) |

|---|

This data is based on the performance of a terpolymer containing the acid form of this compound. researchgate.net

Adsorbent Development for Contaminant Removal

Polymers incorporating sulfonated acrylamide monomers, such as this compound, are integral to the development of advanced adsorbents for environmental remediation. The inherent properties of these polymers, including high hydrophilicity and the presence of anionic functional groups, make them effective for capturing a range of contaminants from aqueous solutions. Research has demonstrated that adsorbent materials can be developed from various sources, including biomass, nanomaterials, polymers, and clays, with modifications made to enhance their pollutant removal capabilities researchgate.net.

The mechanism of adsorption often involves multiple interactions. For instance, lignocellulosic adsorbents, which contain hydroxyl, carboxyl, and phenolic groups, remove pollutants through ion exchange, complexation, and hydrogen bonding nih.gov. Similarly, polymers containing the sulfonate group (SO₃⁻) from this compound provide strong ion-exchange sites for the binding of cationic pollutants, such as heavy metal ions and cationic dyes. Furthermore, the polymer backbone can be tailored for specific affinities. For example, macroporous resins based on styrene have shown effective adsorption of organic pollutants like sodium dodecylbenzenesulfonate (SDBS) through hydrophobic interactions between the phenyl groups of the polymer and the contaminant nih.gov.

Composite materials often exhibit enhanced performance. Combining polymers with materials like biochar, metal oxides, or clays can create adsorbents with improved structural integrity, larger surface area, and a wider range of active sites for pollutant removal nih.gov. Geopolymers, which are inorganic polymers with a three-dimensional network, have also been recognized as cost-effective and eco-friendly adsorbents for heavy metals, dyes, and organic contaminants nih.gov. The functional groups from monomers like this compound can be incorporated into these composite structures to target specific pollutants.

Scale Inhibition Mechanisms in Aqueous Systems

Copolymers containing sulfonated monomers are widely researched as scale inhibitors in industrial water systems, such as cooling towers and oilfield pipelines, to prevent the precipitation of inorganic salts like calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄). The effectiveness of these polymers stems from several interconnected mechanisms that disrupt the formation and growth of scale crystals.

The primary mechanisms of scale inhibition by these functional polymers include:

Chelation and Sequestration: The carboxyl and sulfonate groups within the polymer chain can chelate with cations like Ca²⁺ in the water. This process forms soluble complexes, reducing the concentration of free ions available to form scale precipitates mdpi.com.

Lattice Distortion: Polymer molecules adsorb onto the surface of newly formed microcrystals. This interference disrupts the regular, ordered growth of the crystal lattice, resulting in distorted, irregular, and less stable crystal structures that are less likely to adhere to surfaces researchgate.net.

Dispersion: The long-chain structure of the polymer can wrap around scale-forming particles. The anionic nature of the sulfonated groups imparts a negative charge to these particles, causing them to repel each other and remain suspended in the bulk solution, preventing their agglomeration and deposition onto surfaces mdpi.comresearchgate.net.

Research on copolymers of itaconic acid (IA), acrylamide (AM), and sodium acrylsulfonate (SAS) has shown that the presence of both carboxyl (-COOH) and sulfonate groups enhances scale inhibition. The carboxyl groups provide strong chelation sites, while the hydrophilic sulfonate groups improve the polymer's solubility and dispersibility in water researchgate.net. The performance of these inhibitors is often concentration-dependent, exhibiting a threshold effect where a minimum concentration is required to achieve effective scale prevention mdpi.com. Studies have demonstrated that such copolymers can achieve scale inhibition rates exceeding 95% for both CaCO₃ and CaSO₄ under optimal conditions researchgate.net.

| Inhibitor Type | Target Scale | Inhibition Rate (%) | Mechanism(s) |

| Itaconic Acid-Acrylamide-Sodium Acrylsulfonate (IA-AM-SAS) Copolymer | CaCO₃, CaSO₄ | >95% | Chelation, Lattice Distortion, Dispersion researchgate.net |

| Hydroxyethyl Methacrylate-Acrylic Acid-Sodium Allyl Sulfonate (HEMA-AA-SAS) Copolymer | CaCO₃ | >90% | Chelation, Dispersion mdpi.com |

| Carboxymethyl-Ficoll | CaCO₃ | Significant | Lattice Distortion, Chelation, Dispersion researchgate.net |

Rheological Studies of Polymer Solutions for Enhanced Oil Recovery (EOR)

Polymers containing this compound are critical for Enhanced Oil Recovery (EOR) operations, particularly in challenging reservoir conditions of high temperature and salinity. The primary function of these polymers is to increase the viscosity of the injected water, which improves the sweep efficiency by creating a more favorable mobility ratio between the displacing fluid and the displaced oil nih.govopenaccesspub.orgresearchgate.net. Rheological studies are essential to understand and predict the performance of these polymer solutions in porous media.

Core flooding experiments are used to evaluate the effectiveness of these polymers. For instance, a novel amphoteric polyacrylamide containing sulfonic acid groups demonstrated a higher viscosity retention rate (53.3%) compared to HPAM (35.3%) at a salinity of 20,000 mg/L as the temperature increased from 30°C to 99°C researchgate.net. This improved rheological stability translated to a 6.8% increase in oil recovery compared to conventional HPAM flooding under the same conditions researchgate.net.

The viscoelasticity of EOR polymer solutions is a key factor in their ability to displace oil. These solutions exhibit both viscous (liquid-like) and elastic (solid-like) properties. The elastic behavior, characterized by the storage modulus (G'), allows the fluid to displace oil trapped in dead-end pores through deformation and recovery. The viscous behavior, represented by the loss modulus (G''), relates to the energy dissipation and flow resistance mdpi.com.

Polymer solutions for EOR typically exhibit shear-thinning behavior, where their viscosity decreases as the shear rate increases mdpi.com. This property is advantageous because it allows the polymer solution to be injected into the reservoir with low viscosity (at high shear rates near the wellbore) while maintaining high viscosity deeper in the reservoir where flow rates are lower.

The introduction of sulfonate groups into the polymer structure enhances its shear stability. The robust nature of the sulfonated polymer chains makes them less susceptible to mechanical degradation when passing through the high-shear environments of pumps, valves, and the near-wellbore region. Studies on polyacrylate-based hydrogels, which share similar polymer backbones, show that their viscoelastic properties can be precisely characterized through oscillatory-shear measurements, defining a linear viscoelastic region where the material's structure remains stable mdpi.comresearchgate.net.

| Property | Description | Relevance to EOR |

| Storage Modulus (G') | Characterizes the elastic behavior of the fluid. | Contributes to the displacement of trapped oil from pores by elastic deformation mdpi.com. |

| Loss Modulus (G'') | Represents the viscous properties of the fluid. | Relates to the energy dissipation and resistance to flow, contributing to mobility control mdpi.com. |

| Shear Thinning | The decrease in viscosity with an increasing shear rate. | Allows for easier injection at high shear rates while maintaining high viscosity at low shear rates within the reservoir mdpi.com. |

| Shear Stability | The ability of the polymer to resist mechanical degradation under high shear. | Ensures the polymer maintains its molecular weight and viscosifying power throughout the injection process. |

The transport of polymer solutions through the porous rock of an oil reservoir is a complex phenomenon influenced by interactions between the polymer molecules and the rock surfaces. These interactions determine the effectiveness of the polymer flood and can lead to issues such as polymer retention and permeability reduction. The flow of polymer solutions in porous media is a central research topic for EOR applications researchgate.net.

Polymer retention is caused by two main mechanisms: adsorption of polymer molecules onto the rock surface and mechanical entrapment of oversized polymer molecules or aggregates in small pore throats. Adsorption is primarily driven by interactions between functional groups on the polymer and minerals on the rock surface. The anionic nature of polymers containing this compound leads to lower adsorption on negatively charged sandstone surfaces compared to less anionic or cationic polymers, which is a significant advantage.

The molecular weight and concentration of the polymer solution are critical parameters affecting its transport. Higher molecular weight and concentration generally lead to higher viscosity and greater resistance to flow, but also increase the risk of pore plugging and formation damage researchgate.net. Therefore, an optimal balance must be found to maximize sweep efficiency without compromising injectivity.

One of the most significant advantages of incorporating this compound into polyacrylamide for EOR is the remarkable improvement in tolerance to high salinity and high temperatures. Standard HPAM polymers are highly sensitive to divalent cations (Ca²⁺, Mg²⁺), which shield the negative charges on the carboxylate groups, causing the polymer chains to coil and leading to a drastic loss of viscosity nih.gov. High temperatures can further cause chemical degradation of the acrylamide groups.

The sulfonate groups in copolymers are less affected by the presence of salts, maintaining their electrostatic repulsion and keeping the polymer chain extended even in high-salinity brines. This results in superior viscosity retention and stable performance. For example, copolymers rich in AMPS (a structurally similar sulfonated monomer) have been shown to tolerate high salinity brines and temperatures up to 120°C nih.gov. Research has confirmed that synthetic copolymers containing sulfonate groups outperform HPAM in high-temperature (80-99°C) and high-salinity (20,000 mg/L) conditions, making them suitable for application in harsh reservoir environments researchgate.net.

| Polymer Type | Condition | Viscosity Retention Rate (%) | EOR Increase vs. HPAM (%) |

| Sulfonated Polyacrylamide (TSPAM) | 20,000 mg/L Salinity, 30-99°C | 53.3 researchgate.net | 6.8 (at 80°C) researchgate.net |

| HPAM | 20,000 mg/L Salinity, 30-99°C | 35.3 researchgate.net | N/A |

| AMPS-rich Copolymer (SAV10) | High Salinity | Stable up to 120°C nih.gov | N/A |

Hydrogel Systems for Advanced Material Applications

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large volumes of water or biological fluids nih.gov. Hydrogels synthesized using this compound or similar monomers like sodium 2-acrylamido-2-methylpropanesulfonate (Na-AMPS) possess unique properties that make them suitable for a variety of advanced applications, including in the biomedical field.

The presence of the hydrophilic sulfonate group enhances the water-absorbing capacity and swelling ratio of the hydrogels. Research on hydrogels made from Na-AMPS and gelatin, prepared via UV-photoinitiation, has shown that they are promising candidates for wound dressings researchgate.net. These hydrogels can provide a moist environment conducive to faster wound healing researchgate.net. The composition of the hydrogel can be tuned to optimize its properties; for example, increasing the gelatin content can improve the water content, swelling ratio, and mechanical properties of the hydrogel researchgate.netunivie.ac.at.

Furthermore, these hydrogels have demonstrated excellent cytocompatibility, meaning they are not toxic to cells and can even support cell growth, which is a critical requirement for biomedical applications researchgate.net. The porous structure of hydrogels allows for the entrapment and controlled release of active agents, making them suitable for drug delivery systems nih.gov. By adjusting the cross-linking density and porosity, the release rate of therapeutic agents can be precisely controlled nih.govresearchgate.net. The versatility and tunable properties of sulfonated acrylamide-based hydrogels position them as advanced materials for tissue engineering, drug delivery, and wound management applications nih.gov.

Design and Synthesis of Stimuli-Responsive Hydrogels (pH, Temperature)

Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are three-dimensional polymer networks that exhibit significant changes in their properties in response to external stimuli such as pH and temperature. nih.gov The sulfonic acid group in NaAMPS plays a crucial role in the pH-responsiveness of hydrogels. Copolymers containing NaAMPS and a weak acid like methacrylic acid (MAA) have been synthesized to create hydrogels that exhibit sensitivity to both pH and temperature. semanticscholar.org

The swelling behavior of these hydrogels is influenced by the monomer ratio and the type and concentration of the crosslinking agent. For instance, hydrogels crosslinked with ethylene glycol dimethacrylate (EGDMA) have shown higher swelling compared to those crosslinked with N,N'-methylenebisacrylamide (MBA), although the latter demonstrated better mechanical strength. semanticscholar.org The presence of ionizable pendant groups from the NaAMPS and MAA monomers dictates the pH-responsive swelling. nih.gov In acidic conditions, the carboxylic acid groups of MAA are protonated, leading to a more collapsed hydrogel network. As the pH increases, these groups deprotonate, resulting in electrostatic repulsion and increased swelling. nih.gov

Temperature sensitivity is often introduced by copolymerizing NaAMPS with monomers such as N-isopropylacrylamide (NIPAM). mdpi.com These hydrogels exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a swollen to a shrunken state. The incorporation of NaAMPS can modulate the LCST and the swelling/deswelling kinetics of the hydrogel.

Table 1: Swelling Behavior of Poly(AMPS-co-MAA) Hydrogels This table is interactive. Users can sort and filter the data.

| Crosslinker Type | Monomer Ratio (AMPS:MAA) | Swelling in DI Water | Relative Mechanical Strength |

| EGDMA | 1:1 | High | Moderate |

| MBA | 1:1 | Moderate | High |

| EGDMA | 2:1 | Very High | Low |

| MBA | 2:1 | High | Moderate |

Injectable Hydrogel Systems and In Situ Polymerization for Material Fabrication

Injectable hydrogels are a class of biomaterials that can be injected as a liquid and subsequently form a gel at the target site. nih.gov This in situ gelation is advantageous for minimally invasive procedures and for filling irregularly shaped defects. nih.gov NaAMPS-containing polymers can be designed to form injectable hydrogels through various crosslinking mechanisms, including chemical reactions and physical interactions that are triggered by changes in temperature or pH. nih.govnih.gov

In situ polymerization involves the injection of a monomer solution, including NaAMPS, along with an initiator system, which then polymerizes to form a solid hydrogel scaffold in place. rsc.org This approach allows for the creation of a scaffold that conforms precisely to the surrounding tissue. The gelation time and mechanical properties of the resulting hydrogel can be tuned by adjusting the concentration of the monomers, crosslinker, and initiator. mdpi.com For example, injectable hydrogels based on poly(L-glutamic acid) and alginate have been fabricated via self-cross-linking, demonstrating the potential for creating biocompatible and biodegradable scaffolds for tissue engineering. nih.govresearchgate.net

The rapid sol-gel phase transition is a critical feature for cell entrapment and ensuring a uniform distribution of cells within the gelled matrix. nih.gov The combination of NaAMPS with other polymers, such as hyaluronic acid, can yield thermosensitive injectable hydrogels with controlled degradation rates and mechanical properties suitable for specific biomedical applications. nih.gov

Components for Drug Delivery Systems (Material Science Focus)

The unique properties of NaAMPS make it an excellent candidate for the development of advanced drug delivery systems. iipseries.org Hydrogels containing NaAMPS can be engineered to provide controlled and sustained release of therapeutic agents. aston.ac.ukmdpi.com The swelling and release characteristics of these hydrogels can be precisely controlled by the polymer composition and the crosslinking density.

In a study involving semi-interpenetrating polymer network (semi-IPN) hydrogels of NaAMPS and poly(ε-caprolactone) (PCL) diol, the release of the model drug ciprofloxacin was shown to be influenced by the ratio of NaAMPS to PCL diol. aston.ac.uk The drug release mechanism was found to be a combination of diffusion and swelling-controlled transport. aston.ac.uk The incorporation of PCL diol enhanced the drug loading capacity of the hydrogels. aston.ac.uk

The pH-responsive nature of NaAMPS-containing hydrogels is particularly useful for targeted drug delivery. mdpi.com For instance, a hydrogel can be designed to remain stable in the acidic environment of the stomach and then swell and release its drug payload in the more neutral pH of the intestine. nih.gov This targeted release can improve the efficacy of the drug and reduce potential side effects. iipseries.org

Table 2: Ciprofloxacin Release from P(Na-AMPS)/PCL diol semi-IPN Hydrogels This table is interactive. Users can sort and filter the data.

| PCL diol Content (%) | Ciprofloxacin Content (%) | Drug Loading Capacity | Release Mechanism |

| 5 | 1 | Moderate | Diffusion & Swelling |

| 10 | 1 | High | Diffusion & Swelling |

| 5 | 2 | High | Diffusion & Swelling |

| 10 | 2 | Very High | Diffusion & Swelling |

Biomaterial Scaffolds and Tissue Engineering Substrates (Material Science Focus)

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation to facilitate the regeneration of tissues and organs. nih.govnih.gov Hydrogels based on NaAMPS are attractive materials for creating such scaffolds due to their high water content, biocompatibility, and tunable mechanical and chemical properties. researchgate.netresearchgate.net

The porous structure of NaAMPS-based hydrogels is crucial for nutrient and waste transport, as well as for cell infiltration and tissue ingrowth. mdpi.com The properties of these scaffolds can be tailored to mimic the extracellular matrix (ECM) of specific tissues. youtube.com For instance, the stiffness of the hydrogel can influence cell behavior, with softer gels promoting neuronal differentiation and stiffer gels supporting osteogenic differentiation. youtube.com

The incorporation of NaAMPS can also enhance the bioactivity of the scaffold. The sulfonate groups can interact with growth factors and other signaling molecules, creating a microenvironment that promotes tissue regeneration. Furthermore, NaAMPS-based hydrogels can be combined with other biomaterials, such as natural polymers like collagen and chitosan (B1678972), or inorganic materials like bioactive glass, to create composite scaffolds with enhanced mechanical properties and biofunctionality. mdpi.com

Drag Reduction Studies in Fluid Dynamics

The phenomenon of drag reduction in turbulent flow, first observed by B.A. Toms, involves a significant decrease in frictional drag with the addition of small amounts of high molecular weight polymers to the fluid. researchgate.net Copolymers containing NaAMPS have been investigated for their effectiveness as drag-reducing agents.

Mechanisms of Turbulent Drag Reduction by NaAMPS-containing Polymers

The presence of the ionic sulfonate groups in NaAMPS-containing polymers enhances their drag reduction efficiency, particularly in aqueous solutions. These ionic groups lead to chain expansion due to electrostatic repulsion, resulting in a larger effective hydrodynamic volume of the polymer coils. This increased coil size allows the polymer to interact more effectively with the turbulent structures in the flow.

Impact of Polymer Architecture and Concentration on Drag Reduction Efficiency

The efficiency of a drag-reducing polymer is highly dependent on its molecular weight, architecture, and concentration in the solution. mdpi.com Higher molecular weight polymers generally exhibit better drag reduction performance. The architecture of the polymer, such as linear versus branched chains, also plays a significant role.

Studies on copolymers of acrylamide (AAm) and NaAMPS have shown that the incorporation of NaAMPS enhances the drag reduction efficiency of polyacrylamide (PAAm). mdpi.com A study found that the highest drag reduction of 75% was achieved with a 100 ppm solution of a poly(AAm-co-NaAMPS) copolymer containing 15% NaAMPS. mdpi.com

There is an optimal concentration for maximum drag reduction. researchgate.net At very low concentrations, there are not enough polymer molecules to effectively interact with the turbulent flow. As the concentration increases, the drag reduction improves up to a certain point. researchgate.net Beyond this optimal concentration, polymer-polymer interactions can become more prevalent, which may hinder the effective stretching of individual polymer chains and thus reduce the drag reduction efficiency. nih.gov

Table 3: Drag Reduction Efficiency of Poly(AAm-co-NaAMPS) Copolymers This table is interactive. Users can sort and filter the data.

| NaAMPS Content in Copolymer (%) | Polymer Concentration (ppm) | Maximum Drag Reduction (%) |

| 5 | 100 | 65 |

| 10 | 100 | 72 |

| 15 | 100 | 75 |

| 20 | 100 | 73 |

| 15 | 50 | 68 |

| 15 | 200 | 74 |

Theoretical and Computational Investigations of Sodium 3 Acrylamidopropanesulfonate Systems

Molecular Dynamics Simulations of Polymer Chain Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For polymers like poly(sodium 3-acrylamidopropanesulfonate), MD simulations provide detailed insights into chain conformation, dynamics, and interactions with surrounding molecules or surfaces. ornl.gov These simulations can model the behavior of polymer chains in various environments, such as in solution or near interfaces, revealing how factors like solvent quality and surface chemistry affect the polymer's structure and properties. coudert.name

Research on structurally similar polyelectrolytes, such as hydrolyzed polyacrylamide (HPAM) and poly(2-acrylamido-2-methyl-1-propane sulfonic acid) (PAMPS), demonstrates the utility of MD simulations in this field. mdpi.commdpi.com Simulations can elucidate how polymer chains behave in different saline concentrations, which is critical for applications in environments with varying ionic strengths. mdpi.com For instance, MD studies on the interaction of PAMPS with kaolinite (B1170537) surfaces show that at low salt concentrations, neutral polymers tend to have higher adsorption due to hydrogen bonding. mdpi.com However, in saline solutions, anionic polymers like HPAM (and by extension, poly(AMPS)) can exhibit strong adsorption mediated by cation bridging, where sodium ions link the negatively charged polymer groups to the mineral surface. mdpi.com

These simulations can also investigate the dynamics of polymer chains within confined spaces, such as the pores of a material, which influences processes like filtration and flow through porous media. ornl.gov By modeling the interactions at an atomic level, MD provides a fundamental understanding that connects molecular behavior to macroscopic material properties. nih.gov

Density Functional Theory (DFT) Calculations for Monomer and Polymer Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mdpi.com DFT calculations are instrumental in determining the electronic characteristics of the this compound monomer and its corresponding polymer. nih.gov These calculations can predict key electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and various quantum molecular descriptors that explain the molecule's reactivity. nih.gov

For polymer systems, direct DFT simulation of long chains can be computationally prohibitive. dtu.dk Therefore, models are often developed to extrapolate the properties of the infinite polymer from calculations performed on the monomer and dimer. dtu.dk This approach allows for the efficient prediction of the polymer's electronic properties, such as its ionization potential and electron affinity. dtu.dk The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, with common options including the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). researchgate.net Different functionals may yield varying results for properties like lattice parameters and cohesive energies, as illustrated by studies on other sodium-containing compounds. researchgate.net

The table below shows a comparison of lattice parameters and cohesive energy for sodium oxide (Na₂O) calculated using different DFT functionals, illustrating the impact of the chosen approximation on computational results.

| Property | Method | This Study | Other Calculations | Experimental |

| Cohesive Energy (Ry) | LDA | 0.7383 | 0.6642 | 0.6442 |

| GGA | 0.6356 | - | - | |

| Lattice Parameter (Å) | LDA | 5.398 | 5.393 - 5.498 | 5.49 |

| GGA | 5.583 | 5.559 | - | |

| This table is based on data for Na₂O to illustrate the comparative nature of DFT functional performance. researchgate.net |

By applying these computational techniques to this compound, researchers can gain a fundamental understanding of its electronic structure, which governs its optical, electrical, and chemical properties.

Predictive Modeling of Polymerization Processes and Properties

Predictive modeling has become an essential tool for understanding and optimizing polymerization processes. nih.gov These models can forecast the properties of the resulting polymer based on initial reaction conditions, saving significant time and resources compared to purely empirical approaches. nih.gov For complex polymerization reactions, kinetic Monte Carlo (kMC) simulations are often used to generate large datasets that capture the molecular-level details of polymer chain growth and microstructure formation. nih.gov

The performance of such predictive models is typically evaluated using metrics like the coefficient of determination (R²). The table below showcases the predictive accuracy of different models for butyl acrylate (B77674) polymerization, a system with similarities to acrylamide-based monomers.

| Predicted Property | ML Model | R² Score (Full Training Data) |

| Monomer Concentration (c_BA) | KD Regression | 0.998 |

| Random Forest | > 0.98 | |

| Macromonomer Content (MMC) | KD Regression | 0.998 |

| Random Forest | > 0.98 | |

| This table is based on data for butyl acrylate polymerization. nih.gov |

By developing similar models for the polymerization of this compound, researchers can efficiently explore the effect of different initiators, concentrations, and temperatures to tailor the final polymer properties for specific applications.

Simulation of Polymer-Surface and Polymer-Solvent Interactions

The interactions of polymers with surfaces and solvents are critical to their performance in many applications, including as adhesives, coatings, and flocculants. coudert.namenih.gov Molecular simulations provide a molecular-level view of these interactions, which are often difficult to probe experimentally. coudert.name Coarse-grained molecular dynamics simulations are particularly useful for studying the large-scale behavior of polymer chains as they adsorb onto surfaces or swell in a solvent. coudert.namenih.gov

Simulations have shown that the nature of the solvent plays a crucial role in how a polymer chain interacts with a surface. coudert.name The presence of solvent molecules can screen interactions or mediate binding, leading to complex adsorption behaviors that cannot be fully captured by implicit solvent models. coudert.name The swelling of a polymer matrix, for instance, is governed by the intricate interplay of polymer-solvent interaction energies. nih.gov